Triisodecyl trimellitate

Descripción

Contextualization within the Class of Trimellitate Esters

Triisodecyl trimellitate (TIDTM) is a high-molecular-weight organic compound belonging to the trimellitate esters family. industrialchemicals.gov.au These esters are synthesized from trimellitic acid (1,2,4-benzenetricarboxylic acid) or its anhydride (B1165640) and various alcohols. evitachem.comcanada.ca Structurally, trimellitates are characterized by a central aromatic ring with three ester groups. penpet.com This structure imparts a unique combination of properties, positioning them between monomeric plasticizers, like phthalates, and polymeric plasticizers. chemicalbook.com

This compound is specifically the triester of trimellitic acid and isodecyl alcohol. evitachem.com The "isodecyl" portion refers to a branched ten-carbon alkyl group. This branched structure and high molecular weight are key to its physical and chemical properties. cymitquimica.com Compared to lower-molecular-weight esters, trimellitates such as TIDTM are noted for their significantly lower volatility, reduced migration, and enhanced thermal stability. chemicalbook.comcymitquimica.com They are generally oily liquids with low water solubility and high partition coefficients. industrialchemicals.gov.au

The family of trimellitate esters includes several other commercially important compounds, which vary by the alcohol used in their synthesis. Common analogues include:

Tris(2-ethylhexyl) trimellitate (TOTM) : Derived from 2-ethylhexanol. penpet.com

Triisononyl trimellitate (TINTM) : Derived from isononyl alcohol. kinampark.com

Tricaprylyl/capryl trimellitate : Derived from a mix of caprylic (C8) and capric (C10) alcohols. industrialchemicals.gov.au

These esters share the core benefits of the trimellitate structure but offer a range of viscosities and performance characteristics based on their differing alkyl chains. researchgate.net

Significance in Polymer Science and Lubricant Engineering

The unique properties of this compound make it a significant material in both polymer science and lubricant engineering.

In polymer science , TIDTM is primarily utilized as a high-performance plasticizer, especially for polyvinyl chloride (PVC). chemicalbook.comcymitquimica.com Plasticizers are additives that increase the flexibility, workability, and durability of a polymer. eupegypt.com TIDTM is valued for applications where high temperatures and permanence are required. chemicalbook.comkljindia.com Its key contributions include:

Low Volatility : Due to its high molecular weight, TIDTM exhibits very low volatility, which is crucial for applications involving heat, such as the insulation for high-temperature electrical wires and cables. chemicalbook.comkljindia.com

Low Migration : It shows minimal tendency to migrate out of the polymer matrix, ensuring the material's properties remain stable over time. cymitquimica.com This is particularly important for automotive interiors to prevent "fogging," the condensation of volatile compounds on windshields. kljindia.com

High-Temperature Stability : TIDTM enables PVC and other thermoplastics to withstand service temperatures up to 105°C. chemicalbook.comkljindia.com

Good Electrical Properties : It possesses high dielectric resistance, making it an ideal choice for electrical wire insulation. chemicalbook.comkljindia.com

In lubricant engineering , this compound serves as a synthetic base oil or a lubricant additive in demanding industrial and automotive applications. evitachem.comkljindia.com Its performance is attributed to:

Excellent Thermal and Oxidative Stability : TIDTM maintains its integrity at high operating temperatures, resisting breakdown and deposit formation. kljindia.comlube-media.com

Low Volatility : This property, important in plasticizers, is also critical in lubricants used in high-temperature environments like compressors and chain oils, as it minimizes oil consumption. kljindia.comlube-media.com

Good Lubricity : The ester structure allows it to form protective films on metal surfaces, reducing friction and wear. evitachem.com

Hydrolytic Stability : It is highly resistant to breakdown by water, which prevents the degradation of the lubricant and corrosion of metal parts. kljindia.com Common applications include gear oils, compressor lubricants, chain oils, and greases. lube-media.com

Historical Development and Evolution of Trimellitate Applications

The development of plasticizers began in the late 19th century, with materials like natural camphor (B46023) used to plasticize cellulose (B213188) nitrate. kinampark.com The 20th century saw the rise of synthetic ester plasticizers, with di(2-ethylhexyl) phthalate (B1215562) (DEHP or DOP), introduced in the 1930s, becoming the industry standard for decades. kinampark.com

The impetus for the development of specialty, high-performance plasticizers like trimellitates came from the increasing demands of new technologies, particularly in the post-World War II era. Applications in the automotive and electronics industries required materials that could withstand higher temperatures and offer greater permanence than standard phthalates. kinampark.com

Trimellitate esters were developed to fill this performance gap. They emerged as superior alternatives for applications demanding low volatility and high-temperature resistance. penpet.com Until the advent of trimellitates, ditridecyl phthalate (DTDP) was a common choice for high-temperature PVC plasticizing. specialchem.com The commercialization of trimellitates provided a class of compounds with performance characteristics that bridged the gap between simple monomeric plasticizers and more expensive, higher-viscosity polymeric plasticizers.

The evolution of trimellitate applications has also been driven by regulatory and health-related considerations concerning some lower-molecular-weight phthalates. eupegypt.com This has accelerated the adoption of trimellitates in a wider range of products, including sensitive applications like medical devices and consumer goods. industrialchemicals.gov.aupenpet.com Their use has expanded from niche, high-specification electrical cables to include automotive interiors, building materials, and even as emollients in cosmetic formulations. industrialchemicals.gov.aueupegypt.com In lubricant technology, the push for more efficient and durable machinery operating under more severe conditions has similarly driven the adoption of synthetic base stocks like trimellitates, which offer performance beyond that of traditional mineral oils. lube-media.comacs.org

Scope and Research Objectives of the Academic Review

This academic review focuses exclusively on the chemical compound this compound (TIDTM). The primary objective is to provide a thorough and scientifically accurate overview of its fundamental chemistry, material properties, and principal applications, based on established research findings.

The scope of this review is structured to address the following core areas:

Chemical Identity and Classification : To define TIDTM within the broader class of trimellitate esters, detailing its molecular structure and the chemical basis for its characteristic properties.

Material Significance : To analyze its importance and function as a high-performance plasticizer in polymer science and as a synthetic base oil and additive in modern lubricant engineering.

Historical Context : To trace the development of trimellitates as a class of materials and the evolution of their applications in response to technological and regulatory drivers.

The review will present detailed research findings, including physical and chemical property data compiled into accessible tables. The synthesis process will also be outlined to provide a complete picture of the compound from production to application.

This review strictly excludes any discussion of dosage, administration, or specific safety and adverse effect profiles. The content is focused solely on the chemical, material science, and engineering aspects of this compound.

Research Findings and Data

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of trimellitic anhydride with isodecyl alcohol. evitachem.comgoogle.com The process generally involves the following key steps:

Esterification : Trimellitic anhydride and an excess of isodecyl alcohol are charged into a reactor. google.com The molar ratio of isodecyl alcohol to trimellitic anhydride is typically in the range of 3:1 to 5.5:1. google.comgoogle.com

Catalysis and Reaction : A catalyst, such as tetrabutyl titanate or another acid catalyst, is added to the mixture. google.com The reaction is carried out under a nitrogen atmosphere at elevated temperatures, often between 160°C and 220°C. google.com Water generated during the esterification is continuously removed to drive the reaction to completion. google.com

Purification : Once the reaction reaches the desired acid value (typically ≤0.1 mgKOH/g), the crude product undergoes purification. google.com This involves vacuum distillation to remove the excess unreacted isodecyl alcohol, followed by neutralization, washing, and often a decolorization step to achieve a final product of high purity. evitachem.comgoogle.com

Chemical and Physical Properties of this compound

The following tables summarize the key properties of this compound based on technical data sheets and research literature.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₃₉H₆₆O₆ | cymitquimica.com |

| CAS Number | 36631-30-8 | cymitquimica.com |

| Molecular Weight | 630.95 g/mol | cymitquimica.com |

| Appearance | Colorless to slightly yellow, oily liquid | cymitquimica.com |

| Specific Gravity (at 27°C) | 0.962 – 0.963 | kljindia.com |

| Boiling Point | 335 °C | kljindia.com |

| Flash Point | 215 °C | kljindia.com |

| Viscosity (at 20°C) | 490 ± 10 cP | kljindia.com |

| Refractive Index (at 27°C) | 1.483 – 1.487 | kljindia.com |

| Solubility | Insoluble in water; soluble in organic solvents | chemicalbook.com |

Table 2: Performance-Related Properties

| Property | Value / Description | Reference(s) |

|---|---|---|

| Ester Content | Min. 99.00 wt. % | kljindia.com |

| Acidity | Max. 0.03 wt. % | kljindia.com |

| Volatile Loss (130°C/3h) | Max. 0.10 wt. % | kljindia.com |

| Heat Stability (180°C/2h) | No change | kljindia.com |

Structure

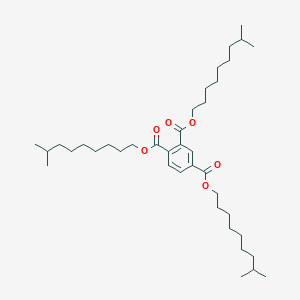

2D Structure

Propiedades

IUPAC Name |

tris(8-methylnonyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFYFBRNDHRTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274208 | |

| Record name | tris(8-methylnonyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36631-30-8 | |

| Record name | Triisodecyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036631308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisodecyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISODECYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IFP38QKFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Methodologies of Triisodecyl Trimellitate

Esterification Reaction Pathways

The core of TIDTM production is the esterification reaction where trimellitic anhydride (B1165640) reacts with three equivalents of isodecyl alcohol to form the triester, with water as a byproduct. nimacltd.co.uk The process is typically conducted in a reactor under controlled conditions to drive the reaction equilibrium towards the product side. google.com

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst is critical for the synthesis of Triisodecyl trimellitate, as it significantly impacts reaction rate, conversion efficiency, and final product quality. google.com While traditional esterification can be catalyzed by strong mineral acids like sulfuric acid, modern industrial processes often employ more sophisticated catalytic systems to avoid side reactions and corrosion issues. google.com

Compound inorganic acid ester catalysts, such as titanate esters, are frequently used. google.com These include catalysts like tetraisopropyl titanate, tetrapropyl titanate, and tetrabutyl titanate, as well as other options like stannous chloride. google.com These catalysts have been shown to improve the conversion efficiency of the raw materials and yield a product with high ester content, better color, and stable quality. google.com The use of these advanced catalysts can also lead to a reduction in the required esterification temperature, which helps lower energy consumption. google.com

| Catalyst Type | Examples | Influence on Reaction |

| Titanate Esters | Tetraisopropyl titanate, Tetrabutyl titanate | High conversion efficiency, improved product color and quality, allows for lower reaction temperatures. google.com |

| Tin Compounds | Stannous chloride | Effective catalyst for esterification. google.com |

| Traditional Acid Catalysts | Concentrated Sulfuric Acid, p-Toluenesulfonic Acid | Effective but can lead to side reactions and require more intensive neutralization steps. google.com |

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, several key reaction parameters must be carefully controlled and optimized.

Molar Ratios of Reactants : An excess of isodecyl alcohol is used to ensure the complete conversion of trimellitic anhydride. The molar ratio of trimellitic anhydride to isodecyl alcohol typically ranges from 1:4.2 to 1:5.5. evitachem.comgoogle.com

Temperature Regimes : The reaction is conducted in stages with distinct temperature profiles. Initially, the mixture is heated to between 115°C and 140°C to completely dissolve the trimellitic anhydride in the isodecyl alcohol. evitachem.comgoogle.com The temperature is then raised to 160-175°C to begin the removal of water formed during the reaction. evitachem.comgoogle.com Finally, the reaction is completed by heating to a higher temperature range of 200°C to 220°C. evitachem.comgoogle.com

Reaction Time : The final high-temperature stage of the reaction is maintained for a period of 3 to 5 hours. evitachem.comgoogle.com The reaction is considered complete when the acid value of the mixture drops to a specified low level, typically less than or equal to 0.1 mg KOH/g. evitachem.comgoogle.com

| Parameter | Optimized Range | Purpose |

| Molar Ratio (Anhydride:Alcohol) | 1 : 4.2 - 5.5 | Ensures complete conversion of trimellitic anhydride. evitachem.comgoogle.com |

| Initial Temperature | 115 - 140 °C | Dissolution of reactants. evitachem.comgoogle.com |

| Water Removal Temperature | 160 - 175 °C | Initiates removal of water byproduct to drive equilibrium. evitachem.comgoogle.com |

| Final Reaction Temperature | 200 - 220 °C | Drives the esterification to completion. evitachem.comgoogle.com |

| Reaction Time | 3 - 5 hours | Duration for achieving the target acid value. evitachem.comgoogle.com |

Mechanistic Insights into Ester Bond Formation and Intermediates

The synthesis of this compound is a stepwise esterification process. The reaction is initiated by the nucleophilic attack of isodecyl alcohol on one of the carbonyl carbons of the trimellitic anhydride ring, leading to the opening of the anhydride and the formation of a monoester intermediate. This first step is relatively fast.

Subsequently, the two remaining carboxylic acid groups on the benzene (B151609) ring undergo esterification with two more molecules of isodecyl alcohol. These steps proceed to form a di-ester intermediate and finally the desired tri-ester product, this compound. evitachem.com Each esterification step produces one molecule of water. The continuous removal of this water, often aided by a water-carrying agent like xylene or mesitylene, is crucial to shift the reaction equilibrium towards the formation of the final triester product. google.com Studies on the hydrolysis of trimellitates confirm that the breakdown occurs via the formation of mono- and di-ester intermediates, which supports the stepwise nature of the synthesis mechanism. evitachem.comcir-safety.org

Post-Synthesis Purification and Refinement Techniques

Following the esterification reaction, the crude product contains unreacted isodecyl alcohol, the catalyst, and various color and acidic impurities. A multi-step purification process is therefore essential to obtain a high-purity final product. google.com

Separation Processes

The initial purification step focuses on removing the excess unreacted alcohol and neutralizing the catalyst.

Negative Pressure Dealcoholization : The excess isodecyl alcohol is removed from the reaction mixture under vacuum (negative pressure). google.com This process is typically carried out at an elevated temperature, such as 190°C to 210°C, to facilitate the volatilization of the alcohol. evitachem.comgoogle.com

Alkali and Water Washing : After alcohol removal, the crude ester is washed with an alkaline solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acidic catalyst and any remaining unreacted trimellitic acid. evitachem.comgoogle.com This is followed by washing with water to remove the resulting salts and any residual alkali. google.com

De-coloration Strategies

To achieve the desired clear and colorless appearance, the product undergoes several decolorization treatments. google.com

Adsorption : This technique involves treating the ester with an adsorbent material, such as active soil (activated clay), which removes colored impurities by physical adsorption. evitachem.comgoogle.com

Oxidation Decoloration : An oxidizing agent, such as ammonium (B1175870) persulfate, may be used to chemically modify and decolorize remaining impurities. evitachem.comgoogle.com

Hot Filtration : After adsorption and other treatments, the product is filtered while hot to remove the adsorbent materials and any other suspended solid particles, yielding the final, purified this compound. google.com Some processes may involve secondary adsorption and filtration steps to further enhance product purity and reduce chromaticity. google.com

| Purification Step | Technique | Reagents/Conditions | Purpose |

| Separation | Negative Pressure Dealcoholization | 190-210 °C, Vacuum | Removal of excess isodecyl alcohol. google.com |

| Neutralization | Alkali and Water Washing | Sodium Bicarbonate, Water | Neutralize catalyst and acidic impurities. evitachem.comgoogle.com |

| De-coloration | Adsorption | Active Soil (Activated Clay) | Removal of colored impurities. evitachem.comgoogle.com |

| De-coloration | Oxidation | Ammonium Persulfate | Chemical decolorization of impurities. evitachem.comgoogle.com |

| Clarification | Hot Filtration | N/A | Removal of solid adsorbents and particulates. google.com |

Advances in Sustainable and Environmentally Benign Synthesis Protocols

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. In the production of this compound (TIDT), this shift is evident in the development of novel catalytic systems, the exploration of renewable feedstocks, and the optimization of reaction conditions to improve energy efficiency and minimize waste. These advancements aim to reduce the environmental footprint associated with the plasticizer's lifecycle. mdpi.com

A significant advance in the sustainable synthesis of this compound involves replacing traditional catalysts, such as concentrated sulfuric acid or sulfonic acids, with more environmentally benign alternatives. google.com Traditional acid catalysts are effective but pose challenges related to equipment corrosion, difficult separation from the final product, and the generation of acidic waste streams.

Recent innovations have focused on the use of compound inorganic acid esters, like titanates, as catalysts. google.com A patented method details a synthesis process that utilizes a compound inorganic acid ester catalyst, which offers several advantages over conventional methods. This catalyst not only improves the conversion efficiency of the raw materials but also yields a product with a high ester content, transparent color, and stable quality. google.com The process involves the esterification of trimellitic anhydride and isodecyl alcohol, followed by steps including negative pressure dealcoholization, washing, and multi-stage decoloration and filtration. google.com Notably, this method achieves a lower esterification temperature and reduces the final acid value of the product, contributing to decreased energy consumption. google.com

The table below outlines the key parameters of this advanced synthesis method.

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Trimellitic anhydride and Isodecyl alcohol (Molar ratio 1:4.2-5.5) | google.com |

| Catalyst | Compound inorganic acid ester (e.g., tetraisopropyl titanate, tetrabutyl titanate) at 0.04-0.1 wt% | google.com |

| Reaction Temperature | Heating to 200-220 °C after initial dissolution and water removal stages | google.com |

| Key Process Features | Use of a water-carrying agent (e.g., xylene), negative pressure dealcoholization, multi-step decoloration | google.com |

| Sustainable Outcomes | Reduced energy consumption, lower acid value (≤0.1 mgKOH/g), elimination of harsh acid catalysts, improved product quality and color | google.com |

Another facet of sustainable manufacturing is the principle of resource conservation through energy efficiency. solubilityofthings.com Optimizing processes to lower energy input is a critical goal. abb.com The synthesis method using compound inorganic acid ester catalysts contributes to this by lowering the required esterification temperature, which directly translates to reduced energy consumption during large-scale production. google.com Furthermore, the use of effective catalysts like attapulgite (B1143926) clay for purification helps in removing catalyst residues efficiently, ensuring high product quality and performance without energy-intensive separation techniques. google.com

The broader movement towards a bio-based economy has also influenced research into plasticizer synthesis. While the primary feedstock for this compound remains petroleum-derived trimellitic anhydride and isodecyl alcohol, significant research is underway to produce plasticizers and lubricant esters from renewable resources. researchgate.netgoogle.comgoogle.com These efforts provide a roadmap for the future of sustainable this compound production.

The table below summarizes various renewable feedstocks investigated for the synthesis of esters with functions similar to this compound.

| Renewable Feedstock | Derived Chemical | Potential Application/Product | Reference |

|---|---|---|---|

| Biomass (engineered C. glutamicum) | Glutaric Acid | Bio-based plasticizers (e.g., Dioctyl glutarate) | rsc.org |

| Eleostearic Acid and Catechol (Biomass) | Epoxy eleostearic acid catechol ester (EEAE) | Bio-based plasticizer for PVC | icevirtuallibrary.com |

| Gallic Acid and Fatty Acids | Gallate ester oils | Biolubricant base oils | researchgate.netnih.gov |

| Vegetable/Natural Oils (e.g., Soy, Tall oil) | Epoxidized fatty acid mono-esters | Plasticizers derived from renewable feedstock | google.comgoogle.com |

These research avenues demonstrate a clear trend towards replacing petrochemical feedstocks with bio-based alternatives, a key principle of green chemistry. mdpi.com The development of bio-chemical routes, such as using metabolically engineered microorganisms to produce precursor acids, represents a frontier in sustainable chemical manufacturing. rsc.org The successful application of these technologies to produce building blocks for plasticizers like this compound could significantly enhance its environmental profile.

Molecular Structure Performance Relationships of Triisodecyl Trimellitate

Influence of Alkyl Chain Architecture on Macroscopic Properties

The specific structure of the isodecyl alcohol used in the synthesis of TIDTM has a profound impact on the material's bulk properties, such as its flow behavior and permanence.

The branched nature of the isodecyl alkyl chains in Triisodecyl trimellitate is a critical factor influencing the rheological properties of the plasticizer itself and the polymer compositions it plasticizes. Branching in the alkyl chains affects viscosity and the behavior of lubricant films. researchgate.net In polymer systems, the presence of long-chain branching can lead to a more pronounced shear-thinning behavior, which is often beneficial for processing. nih.gov While research directly on TIDTM's rheology is specific, studies on similar branched molecules show that the degree of branching impacts viscosity and molecular orientation under flow conditions. researchgate.net For instance, the branched structure of the closely related triisooctyl trimellitate (TIOTM) is known to enhance its compatibility with rigid PVC. This improved compatibility, a direct result of the alkyl architecture, facilitates smoother processing and a more homogenous final material. The complex branching of the isodecyl groups creates steric hindrance that prevents the plasticizer molecules from packing too closely, which contributes to a lower viscosity compared to a linear equivalent at a given molecular weight, thereby improving the workability of the polymer melt.

A key performance indicator for plasticizers, especially in high-temperature applications, is their permanence, which is inversely related to volatility. This compound is characterized by its high molecular weight, a direct consequence of its C39 chemical formula, which significantly reduces its volatility. cymitquimica.com This low volatility is crucial for applications such as automotive interiors and wire and cable insulation, where high temperatures can cause lower molecular weight plasticizers to evaporate, leading to material stiffening and component failure. kljindia.com

The high boiling point of TIDTM is a direct result of its substantial molecular weight, endowing it with excellent thermal stability and minimal migration tendencies. cymitquimica.comchemicalbook.com Compared to trimellitates with shorter alkyl chains, such as those derived from C9 alcohols, TIDTM exhibits lower volatility. kljindia.comchemicalbook.com This characteristic is essential for meeting standards in applications like anti-fogging, where volatile compounds are strictly limited. kljindia.comchemicalbook.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C39H66O6 | cymitquimica.comkljindia.com |

| Molecular Weight | 630.94 g/mol | kljindia.com |

| Boiling Point | 335 °C | kljindia.com |

| Flash Point | 215 °C | kljindia.com |

| Volatile Loss (130°C/3h) | Max. 0.10 Wt. % | kljindia.com |

| Specific Gravity (27°C) | 0.962 – 0.963 | kljindia.com |

| Trimellitate Ester | Abbreviation | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Tris(2-ethylhexyl) trimellitate | TOTM | 546.75 | |

| Triisooctyl trimellitate | TIOTM | 546.75 | |

| Triisononyl trimellitate | TINTM | 588 | sci-hub.se |

| This compound | TIDTM | 630.94 | kljindia.comsci-hub.se |

| Triisotridecyl trimellitate | TITDTM | 757 | sci-hub.se |

Impact of Isodecyl Alcohol Branching on Rheological Behavior

Mechanistic Understanding of Polymer-Plasticizer Interactions

The primary function of a plasticizer is to modify the physical properties of a polymer, transforming a rigid, brittle material into a flexible and durable one. This transformation is achieved through specific molecular interactions between the plasticizer and the polymer chains.

Plasticizers like this compound function by embedding their molecules between the long chains of a polymer, such as PVC. eupegypt.complasticisers.org In its unplasticized state, PVC is rigid because its polymer chains are held together tightly by strong intermolecular forces, primarily van der Waals forces. eupegypt.comijiert.org The introduction of TIDTM disrupts these forces. ijiert.org The bulky plasticizer molecules physically separate the polymer chains, increasing the "free volume" within the polymer matrix. eupegypt.comijiert.org This separation weakens the cohesive forces between chains, allowing them to slide past one another more easily. plasticisers.orgijiert.org The result is a significant increase in the material's flexibility and a reduction in its brittleness. This mechanism also lowers the glass transition temperature (Tg) of the polymer, the point at which it transitions from a rigid, glassy state to a more pliable, rubbery state. ijiert.org

The effectiveness and permanence of a plasticizer are related to its ability to remain within the polymer matrix over time, which is governed by its diffusion kinetics. Research on Trioctyl Trimellitate (TOTM), a structurally similar plasticizer, provides significant insight into these processes in PVC. figshare.comresearchgate.net

The diffusion of the trimellitate into the PVC film can be monitored using spectroscopic techniques. figshare.comresearchgate.net Studies show that the diffusion coefficients of the plasticizer increase with temperature, as higher thermal energy facilitates greater molecular mobility. figshare.comresearchgate.net Conversely, the equilibrium concentration of the plasticizer within the PVC film tends to decrease at higher temperatures. figshare.comresearchgate.net This is attributed to rapid molecular movements that reduce the extent of favorable interactions between the plasticizer and the polymer. figshare.comresearchgate.net The diffusion process is complex, involving different states of the plasticizer molecules within the polymer matrix. figshare.com

| Temperature | Effect on Diffusion Coefficient | Effect on Equilibrium Concentration | Dominant Interaction Mechanism |

|---|---|---|---|

| 25 °C | Lower | Higher | Free C=O structures of the plasticizer interact readily with C-Cl groups of PVC. figshare.comresearchgate.net |

| 40 °C | Intermediate | Intermediate | Aggregated C=O structures of the plasticizer show a prior contribution to interaction. figshare.comresearchgate.net |

| 70 °C | Higher | Lower | Free and aggregated structures reach equilibrium quickly, but the overall content of interacting structures is lower due to high molecular mobility. figshare.comresearchgate.net |

The interaction between a trimellitate plasticizer and PVC is not merely physical; it is chemical in nature, driven by specific molecular forces. Dipolar interactions play a crucial role in anchoring the plasticizer within the polymer matrix. figshare.comresearchgate.net The trimellitate molecule contains three ester carbonyl (C=O) groups, which are polar. These groups can engage in dipolar interactions with the polar carbon-chlorine (C-Cl) bonds present in the PVC chains. figshare.com

Research has identified distinct states for the plasticizer's carbonyl groups within the PVC matrix: a "free" state and an "interacting" state, where the latter is defined by the dipolar interaction with PVC. figshare.comresearchgate.net Furthermore, the plasticizer molecules can interact with each other through self-dipolar forces, forming aggregated structures. figshare.comresearchgate.net The balance between these different interacting and non-interacting states is temperature-dependent and dictates the plasticizer's performance. At lower temperatures, interactions between the plasticizer and PVC are more stable, while at elevated temperatures, the increased kinetic energy can disrupt these interactions. figshare.comresearchgate.net These dipolar forces are fundamental to the plasticizer's compatibility with PVC and its resistance to migration, thereby ensuring the long-term flexibility and performance of the final material.

Diffusion Kinetics within Polymer Matrices (e.g., Polyvinyl Chloride Systems)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Tribo-Ability Relationship (QSTR) Modeling

The prediction of the performance characteristics of lubricants like this compound (TIDT) from its molecular structure is a significant focus of modern computational chemistry. This is achieved through the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Tribo-Ability Relationship (QSTR) models. These models establish a mathematical correlation between the chemical structure, represented by numerical descriptors, and the observed properties or performance (tribo-ability) of the compound. semanticscholar.org

The fundamental premise of these models is that variations in the macroscopic properties of a substance, such as its tribological performance, are directly linked to changes in its molecular force fields. mdpi.com QSTR, a specialized application of QSAR (Quantitative Structure-Activity Relationship) theory, is specifically applied to understand the relationship between a lubricant's molecular structure and its tribological properties. mdpi.com The goal is to create predictive models that can guide the design of new materials with enhanced performance, reducing the need for extensive and time-consuming experimental testing. mdpi.comnextmol.com

Application of Computational Chemistry (e.g., Density Functional Theory) in Predicting Molecular Interactions

Computational chemistry provides powerful tools to investigate and predict the behavior of molecules at an atomic level. nextmol.com Techniques like Density Functional Theory (DFT) are instrumental in this regard. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comopenaccessjournals.com It allows for the calculation of various molecular properties, including:

Molecular Geometries: Predicting the three-dimensional arrangement of atoms. jstar-research.com

Electronic Properties: Analyzing charge distribution, molecular orbitals, and reactivity indices. jstar-research.com

Interaction Energies: Determining the strength of interactions between molecules, such as between the base oil and additives.

By applying DFT, researchers can gain insights into the fundamental molecular interactions that govern the performance of this compound. For instance, DFT calculations can help understand the electronic driving forces behind the interactions between TIDT and other components in a lubricant formulation. mdpi.com The theory can predict reactive sites on the molecule and analyze its electronic structure and potential reaction sites. orientjchem.org This information is crucial for understanding how TIDT will behave under various conditions and how its structure influences its tribological properties. The accuracy of DFT calculations is highly dependent on the chosen functionals and basis sets. mdpi.com

The insights from DFT can be used to develop more accurate QSPR and QSTR models. By providing a deeper understanding of the underlying molecular interactions, DFT helps in selecting relevant molecular descriptors for the models and in interpreting the results.

Predictive Modeling of Tribological Performance based on Molecular Structure (e.g., Comparative Molecular Field Analysis, Comparative Molecular Similarity Index Analysis)

Predictive modeling of tribological performance heavily relies on 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These methods are among the most established and widely utilized for analyzing structure-activity relationships. mdpi.com The core assumption of both CoMFA and CoMSIA is that changes in the biological or, in this case, tribological activity of molecules are correlated with changes in their surrounding molecular fields. mdpi.com

Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules. mdpi.com It assumes that the interactions between a molecule and its environment (e.g., a metal surface in a tribological context) are non-covalent and that changes in performance correlate with changes in these fields. In studies involving this compound as a base oil, CoMFA has been used to model the interaction with various additives. mdpi.comresearchgate.net The resulting models can produce 3D contour maps that visually represent regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for improving tribological properties. mdpi.com

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.commdpi.com It uses a Gaussian-type function to calculate similarity indices, which avoids some of the singularities and arbitrary cutoffs that can be an issue with CoMFA's potential fields. nih.gov This often results in contour maps that are easier to interpret and can provide a more detailed guide for designing new molecules with improved properties. nih.gov

The table below summarizes the findings from a study that utilized CoMFA and CoMSIA to model the tribological performance of additives in different base oils, including this compound.

| Model | Base Oil | Key Finding | Citation |

| CoMFA-QSTR | This compound | Higher structural similarity between base oil and additives enhances synergistic molecular force fields, improving tribological performance. | mdpi.comresearchgate.net |

| CoMSIA-QSTR | This compound | Confirmed the findings of the CoMFA model regarding the importance of structural similarity for synergistic effects. | mdpi.comresearchgate.net |

| CoMFA & CoMSIA | This compound, Trimethylolpropane trioleate, Bis(2-ethylhexyl) adipate | Template molecules and isosteres in this compound demonstrated superior tribological properties compared to the other base oils. | researchgate.net |

These modeling techniques provide a powerful framework for understanding the structure-performance relationships of this compound and for the rational design of new lubricant systems with optimized properties.

Performance Evaluation and Diverse Applications in Advanced Materials

Triisodecyl Trimellitate as a Polymeric Modifier

As a polymeric modifier, this compound is highly valued for its ability to improve the physical and mechanical properties of various polymers. Its primary function is to increase flexibility, durability, and processability, making it an essential component in many high-performance plastic formulations. cymitquimica.com

Functionality in Thermoplastic Formulations (e.g., Polyvinyl Chloride, Chlorinated Thermoplastics)

This compound is particularly effective as a plasticizer in thermoplastic formulations, most notably with Polyvinyl Chloride (PVC) and other chlorinated thermoplastics. cymitquimica.comchemicalbook.com Its compatibility with these polymers allows for significant improvements in their end-use properties. It is especially useful in applications requiring resistance to high temperatures, such as those needing to withstand 105°C. chemicalbook.comkljindia.com

The incorporation of this compound into polymer matrices significantly enhances their mechanical properties. cymitquimica.com By positioning itself between the polymer chains, it reduces the intermolecular forces, thereby increasing the free volume and allowing the chains to move more freely. This results in a marked improvement in the flexibility and durability of the final product.

The addition of this compound positively influences the processing characteristics of thermoplastics. It acts as a lubricant, reducing the viscosity of the polymer melt. This reduction in melt viscosity allows for processing at lower temperatures, which can lead to energy savings and reduced thermal degradation of the polymer.

A key advantage of this compound is its low volatility and high resistance to migration, owing to its high molecular weight and boiling point. cymitquimica.comchemicalbook.comkljindia.com This characteristic is crucial in applications where the plasticizer must remain within the polymer matrix over the product's lifespan. It exhibits excellent resistance to extraction by aqueous agents, though it is more susceptible to oils and hydrocarbons. chemicalbook.comkljindia.com Its low migration tendency ensures the long-term integrity and performance of the polymer composite. cymitquimica.com

Influence on Polymer Processing Characteristics (e.g., Melt Viscosity Reduction, Lower Processing Temperatures)

Utility in Acrylic Emulsions and Printing Ink Systems

Beyond thermoplastics, this compound also finds application as a plasticizer in acrylic emulsions and printing ink systems. kljindia.com In these formulations, it contributes to the flexibility and adhesion of the dried film. Its compatibility with acrylic polymers makes it a valuable component in the formulation of high-quality inks and coatings. google.comtri-iso.com

This compound in Lubricant Formulations and Tribological Systems

In the realm of industrial lubricants, this compound is prized for its excellent thermal and oxidative stability, low volatility, and good hydrolytic resistance. kljindia.com These properties make it a suitable component for high-temperature lubricant applications, such as in engine oils and industrial gear oils. evitachem.com Its ability to form protective films on metal surfaces helps to reduce friction and wear in tribological systems. evitachem.com Research into the tribological properties of trimellitates has shown their effectiveness in forming boundary lubrication films, which are critical in preventing direct metal-to-metal contact under high loads and temperatures. researchgate.net The addition of this compound can significantly enhance the performance and lifespan of lubricants operating under demanding conditions.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C39H66O6 | - | kljindia.comscipoly.com |

| Molecular Weight | 630.94 | g/mol | chemicalbook.comkljindia.com |

| Boiling Point | 335 | °C | chemicalbook.comkljindia.com |

| Density (at 20°C) | 0.959 | g/cm³ | chemicalbook.com |

| Viscosity (at 20°C) | 490 ± 10 | cP | kljindia.com |

| Flash Point | 215 | °C | kljindia.com |

| Water Solubility (at 20°C) | 1.24 | mg/L | chemicalbook.com |

Role as a Synthetic Ester Base Oil

This compound is classified as a Group V synthetic ester base oil, valued for its performance characteristics in industrial fluid formulations. cargill.com Its inherent properties, such as high flash point, low volatility, and high film strength, make it a preferred choice for lubricants operating under extreme conditions. cargill.commade-in-china.comcnlubricantadditive.commade-in-china.com

The chemical structure of this compound contributes significantly to its high thermal and oxidative stability. cargill.commade-in-china.comcnlubricantadditive.comkljindia.com The aromatic core from the trimellitic acid provides a robust backbone that resists thermal degradation at elevated temperatures. This stability is crucial in applications like high-temperature chain oils and industrial lubricants where the base oil is subjected to continuous heat stress. made-in-china.comcnlubricantadditive.comcargill.com

The mechanism of its oxidation resistance is linked to the absence of easily abstractable hydrogen atoms, which are typical initiation sites for oxidation reactions. The ester linkages and branched isodecyl chains contribute to a molecule that is less susceptible to attack by oxygen. Research has shown that in the absence of antioxidants, this compound has a baseline oxidation induction time (OIT) of 2.6 minutes at 230°C, which, while modest, provides a stable foundation for enhancement with antioxidant additives. semanticscholar.org Its inherent stability ensures that it does not contribute to the formation of sludge and deposits, a common issue with less stable base oils. teknorapex.com

Key Properties of this compound as a Base Oil

| Property | Value/Description | Source(s) |

| Kinematic Viscosity @ 40°C | 134.3 - 135 cSt | squarespace.comresearchgate.net |

| Kinematic Viscosity @ 100°C | 12.75 cSt | researchgate.net |

| Viscosity Index | 85 | researchgate.net |

| Flash Point | 280°C | squarespace.com |

| Pour Point | -28°C | squarespace.com |

| Key Features | High thermal & oxidation stability, low volatility, good hydrolytic resistance. | cargill.commade-in-china.comcnlubricantadditive.comkljindia.com |

This table is interactive. Click on headers to explore data.

The tribological performance of a lubricant is its ability to reduce friction and prevent wear between moving surfaces. The polarity of ester molecules like this compound allows them to form strong, adhesive films on metal surfaces. teknorapex.com This film-forming capability is a primary mechanism for its effectiveness in reducing friction and wear. evitachem.com

Studies have investigated the tribological properties of this compound as a base oil. In one study, the friction and wear properties of modified multi-walled carbon nanotubes were tested in this compound, demonstrating its utility as a base fluid for advanced lubricant formulations aimed at friction reduction. tandfonline.com Research on various trimellitates has shown that the length of the alcohol chain can influence anti-wear performance. researchgate.net While this compound provides a baseline of good lubricity, its performance can be significantly enhanced with the addition of anti-wear and extreme pressure additives. evitachem.comteknorapex.com For instance, the addition of certain antioxidant additives to this compound was found to not negatively affect its inherent tribological performance. semanticscholar.org

Thermal Stability and Oxidation Resistance Mechanisms

Synergistic Effects with Performance Additives

This compound is a compatible base oil for a wide range of antioxidant additives, including phenolic, amine, and sulfur-containing compounds. Research has demonstrated significant improvements in oxidation resistance when these additives are incorporated.

For example, a study on sulfur-containing diphenylamines showed that these antioxidants could dramatically increase the incipient oxidation temperature (IOT) and oxidation induction time (OIT) of this compound. semanticscholar.org One particular compound extended the OIT of the base oil to 72.5 minutes at 230°C, a nearly 28-fold increase over the neat oil. semanticscholar.org This indicates a strong synergistic effect where the base oil provides a stable medium for the antioxidants to effectively scavenge radicals and inhibit oxidation.

Further research into a multi-phenol antioxidant, 2,4,6-tris(3,5-di-tert-butyl-4-hydroxyphenylthio)-1,3,5-triazine (THA), also confirmed its effectiveness in this compound. researchgate.net The study highlighted that THA possessed higher thermal stability and more effective oxidation resistance than several commercial phenol (B47542) antioxidants when tested in this ester oil. researchgate.netcolab.ws A synergistic anti-oxidative effect was also confirmed for mixtures of THA and dinonyl diphenylamine (B1679370) in this compound. colab.ws These findings underscore the base oil's role in enabling the full potential of advanced antioxidant packages.

Viscosity modifiers are polymers added to lubricants to reduce the extent of viscosity change with temperature, thereby improving the viscosity index (VI). Polymethacrylates (PMA) are a common class of viscosity modifiers used in synthetic lubricants.

Research has shown that the addition of polymethacrylates to this compound can significantly improve its viscosity and low-temperature fluidity. researchgate.netresearchgate.net One study found that while the addition of PMA had a slight influence on the viscosity-temperature properties and film-forming performance, it did enhance the antifriction performance under certain boundary lubrication conditions. researchgate.netresearchgate.net However, under more severe conditions, the adsorbed polymer layer could be destroyed, leading to an increase in the friction coefficient. researchgate.net Another study noted that ethylene-propylene (EPM) polymers, another type of viscosity modifier, are only partially soluble in this compound. functionalproducts.com Certain thickeners, such as FUNCTIONAL V-515 and V-516, are noted to work best with this compound for blending lubricants to specific ISO viscosity grades. tri-iso.comfunctionalproducts.com

Compatibility and Interaction with Antioxidants (e.g., Phenolic, Amine, Sulfur-containing)

Applications in Metalworking Fluids and Hydraulic Systems

The favorable properties of this compound make it a valuable component in specialized industrial applications such as metalworking fluids and hydraulic fluids. canada.cacanada.ca

In metalworking fluids, which are used for cooling and lubricating in operations like cutting, grinding, and forming, the high thermal stability and lubricity of this compound are advantageous. camsi-x.comulprospector.comshell.com Its ability to form protective films on metal surfaces helps to reduce tool wear and improve surface finish on the workpiece. evitachem.com

For hydraulic systems, particularly those operating under high pressures and temperatures, this compound is used in the formulation of high-performance and fire-resistant hydraulic fluids. canada.cacanada.ca Its low volatility and high flash point contribute to the safety and longevity of the hydraulic fluid. cargill.commade-in-china.comcnlubricantadditive.com Furthermore, its excellent hydrolytic stability prevents the breakdown of the fluid in the presence of water, which can lead to corrosion of system components. kljindia.com The compatibility of this compound with additives allows for the formulation of hydraulic fluids that meet the stringent requirements of modern hydraulic equipment. functionalproducts.com

Advanced Analytical and Characterization Techniques for Triisodecyl Trimellitate

Spectroscopic Methods for Molecular Characterization

Spectroscopy is a fundamental tool for probing the molecular structure of TIDTM, providing detailed information about its atomic composition and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural confirmation of TIDTM. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR spectra are used to identify the different types of protons and their neighboring environments. For TIDTM, the spectra would show characteristic signals for the aromatic protons on the trimellitate ring, the methylene (B1212753) (-CH2-) protons of the isodecyl chains, and the terminal methyl (-CH3) protons of the branched alkyl groups. googleapis.comrsc.org The integration of these signals provides a quantitative measure of the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about adjacent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. spectrabase.comrsc.org Each unique carbon atom in TIDTM gives a distinct signal, allowing for the identification of the carbonyl carbons of the ester groups, the aromatic carbons of the benzene (B151609) ring, and the various aliphatic carbons within the isodecyl chains. spectrabase.comrsc.org A representative ¹³C NMR spectrum for Triisodecyl trimellitate is available, which aids in its identification and structural verification. spectrabase.com

A summary of expected NMR data for a similar trimellitate is presented below:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.7 (dd) | Doublet of doublets | Aromatic Protons |

| ¹H | 4.21-4.23 (m) | Multiplet | -O-CH₂- Protons |

| ¹H | 1.61-1.65 (m) | Multiplet | -CH- Protons (isodecyl) |

| ¹H | 1.23-1.34 (m) | Multiplet | -CH₂- Protons (isodecyl) |

| ¹H | 0.80-0.85 (t) | Triplet | -CH₃ Protons (isodecyl) |

| ¹³C | 167.81 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | 132.65, 132.23, 128.32 | Singlet | Aromatic Carbons |

| ¹³C | 66.91 | Singlet | -O-CH₂- Carbon |

| ¹³C | 39.55 | Singlet | -CH- Carbon (isodecyl) |

| ¹³C | 29.35, 28.62, 23.91, 23.05 | Singlet | -CH₂- Carbons (isodecyl) |

| ¹³C | 14.22, 12.36 | Singlet | -CH₃ Carbons (isodecyl) |

Note: This table is illustrative and based on data for a similar compound. Actual chemical shifts for this compound may vary slightly. rsc.org

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. iitd.ac.in In TIDTM, IR spectroscopy can confirm the presence of key structural features. spectrabase.com

The most prominent absorption bands in the IR spectrum of TIDTM include:

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ester carbonyl groups. wpmucdn.com

C-O Stretch: Absorptions in the fingerprint region (1000-1300 cm⁻¹) correspond to the stretching vibrations of the C-O single bonds of the ester functional groups. wpmucdn.com

C-H Stretch: Aliphatic C-H stretching vibrations from the isodecyl chains are observed between 2850 and 3000 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretch: Weaker absorptions corresponding to the aromatic ring are also present.

Attenuated Total Reflectance (ATR)-IR is a specialized IR technique that is particularly useful for studying surfaces and diffusion phenomena. unige.chwikipedia.org This method can be employed to investigate the migration and diffusion of TIDTM within polymer matrices, such as PVC, in real-time. researchgate.netnih.govcsic.es By monitoring changes in the characteristic IR bands of TIDTM at the surface of a material over time, the diffusion coefficient can be determined. researchgate.netnih.gov

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. awi.de For TIDTM, MS analysis would confirm its molecular weight of approximately 630.94 g/mol . chemicalbook.comchemsrc.com The fragmentation pattern can further support the structural elucidation by showing the loss of isodecyl groups or other characteristic fragments. semanticscholar.org

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. semanticscholar.org The experimental values can be compared with the theoretical percentages calculated from the molecular formula of TIDTM (C₃₉H₆₆O₆) to verify its purity and elemental composition. spectrabase.comspectrabase.com

| Analysis | Theoretical Value |

| Molecular Formula | C₃₉H₆₆O₆ |

| Molecular Weight | 630.94 g/mol |

| Carbon (%) | 74.24 |

| Hydrogen (%) | 10.54 |

| Oxygen (%) | 15.21 |

Infrared Spectroscopy (IR) for Functional Group Analysis (e.g., ATR-IR for Diffusion Studies)

Chromatographic Separations for Purity and Compositional Determination

Chromatographic techniques are essential for assessing the purity of TIDTM and for analyzing its composition, particularly in commercial products which may contain a mixture of isomers. Gas chromatography (GC) is a commonly used method for this purpose. kljindia.com When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture, ensuring the product meets required specifications. canada.ca High-performance liquid chromatography (HPLC) can also be utilized for the analysis of trimellitates. canada.ca These methods are critical for quality control, allowing for the detection and quantification of any unreacted starting materials, byproducts, or other impurities.

Thermal Analysis for Performance Profiling (e.g., Differential Scanning Calorimetry for Oxidation Onset)

Thermal analysis techniques are employed to evaluate the performance of TIDTM under varying temperature conditions. Differential Scanning Calorimetry (DSC) is a key method used to measure heat flow associated with thermal transitions in a material. rigaku.com For TIDTM, DSC is particularly valuable for determining its oxidation stability. semanticscholar.orgresearchgate.netscispace.com The oxidation onset temperature (OOT) and oxidation induction time (OIT) can be measured, providing critical data on the material's resistance to degradation at elevated temperatures. semanticscholar.orgresearchgate.net Research has shown that the addition of antioxidants can significantly increase the IOT and OIT of TIDTM. semanticscholar.org For instance, certain sulfur-containing diphenylamines have been demonstrated to dramatically improve the oxidative stability of TIDTM. semanticscholar.org

Environmental Behavior and Regulatory Frameworks for Trimellitate Esters

Environmental Fate and Transport

The environmental behavior of triisodecyl trimellitate (TIDTM) and other trimellitate esters is largely governed by their physical and chemical properties, such as high molecular weight and low water solubility. These characteristics influence their distribution and persistence in various environmental compartments.

Biodegradation Kinetics and Ultimate Degradability in Environmental Compartments

Information regarding the specific biodegradation kinetics of this compound is limited. However, like other high molecular weight esters, it is expected to undergo hydrolysis as an initial step in its degradation pathway. This process breaks down the ester into trimellitic acid and the corresponding alcohol. industrialchemicals.gov.au The rate of biodegradation is generally slow.

For the analogue, tris(2-ethylhexyl) trimellitate (TEHT), studies have shown that it is not readily biodegradable. In a 28-day ready biodegradability test, TEHT showed 0% biodegradation. However, in a prolonged test over 49 days, biodegradation reached 79%, indicating that it is inherently biodegradable under specific conditions.

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water. wikipedia.org The potential for a substance to bioconcentrate is often indicated by its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water. wikipedia.org

For this compound, predicted BCF values from various models suggest a low to moderate potential for bioconcentration. One estimation using the BCFBAF program predicted a BCF of 205.5 L/kg (whole body), which is below the common regulatory threshold of 2000, suggesting it is not expected to bioaccumulate significantly in the food chain. europa.eu Other predictive models have estimated BCF values ranging from 573 to 947. europa.eu A bioconcentration factor greater than 1 is indicative of a hydrophobic or lipophilic chemical. wikipedia.org

Factors that can influence bioconcentration include the organism's metabolism, the chemical's hydrophobicity, and environmental conditions. nih.govnih.gov While hydrophobicity can suggest a tendency to accumulate in fatty tissues, metabolic processes can significantly reduce the actual bioaccumulation by breaking down and eliminating the substance. nih.gov

Methodologies for Grouped Chemical Assessment and Regulatory Science

Regulatory agencies worldwide often use grouped chemical assessment approaches to efficiently evaluate the risks of structurally similar substances.

Application of Analogue and Read-Across Approaches for Data Gap Filling (e.g., OECD SIDS, AICIS, ECHA, Health Canada)

Due to the limited availability of empirical data for every specific trimellitate ester, regulatory bodies like the Organisation for Economic Co-operation and Development (OECD), the Australian Industrial Chemicals Introduction Scheme (AICIS), the European Chemicals Agency (ECHA), and Health Canada utilize analogue and read-across approaches. industrialchemicals.gov.aucanada.cacir-safety.orgcir-safety.org This methodology involves using data from a well-studied chemical (the analogue) to predict the properties and potential hazards of a structurally similar chemical (the target) that has data gaps. oecd.org

For the trimellitates group, tris(2-ethylhexyl) trimellitate (TEHT) (CAS No. 3319-31-1) is frequently used as a primary analogue. canada.cacir-safety.orgcir-safety.orgcanada.ca The rationale is that TEHT has a more extensive toxicological database and its shorter, branched alkyl chains are considered a conservative basis for assessing the potential effects of longer-chain trimellitates like this compound. industrialchemicals.gov.aucir-safety.orgcanada.ca Regulatory assessments often conclude that higher molecular weight trimellitates are expected to have a lower order of toxicity than TEHT. industrialchemicals.gov.au

For example, Health Canada's screening assessment of the Trimellitates Group used TEHT as the primary analogue to inform the human health hazard assessment of substances like branched tridecyl and isodecyl trimellitate (BTIT). canada.cacanada.ca Similarly, Australia's NICNAS (now AICIS) has accepted TEHT as a suitable analogue for tridecyl trimellitate based on structural and property similarities. cir-safety.orgcir-safety.orgindustrialchemicals.gov.au The OECD also includes the trimellitate category as an example of a read-across approach in its guidance on grouping chemicals. industrialchemicals.gov.au

Principles of Ecological Risk Characterization

Ecological risk characterization is the final step in an ecological risk assessment, where the likelihood of adverse ecological effects occurring as a result of exposure to a stressor is estimated. epa.govkeystoneenvironmental.ca This process integrates the findings from the exposure and effects characterization. epa.gov

A key method in this process is the calculation of a Risk Quotient (RQ) or Risk Characterization Ratio (RCR) . wikipedia.orgchemsafetypro.com This is typically calculated as:

RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC) chemsafetypro.com

Predicted Environmental Concentration (PEC): The estimated concentration of a substance in an environmental compartment (e.g., water, soil, sediment). chemsafetypro.com For trimellitates, these values are generally low. canada.ca

Predicted No-Effect Concentration (PNEC): The concentration of a substance below which adverse effects in an ecosystem are unlikely to occur. wikipedia.orgnih.gov It is derived from ecotoxicity data (like LC50 or NOEC) by applying an assessment factor to account for uncertainties, such as extrapolating from laboratory data to a real-world ecosystem. wikipedia.orgchemsafetypro.com

If the RQ is less than 1, the risk is generally considered to be acceptable or low. chemsafetypro.com

Interactive Data Table: Predicted Bioconcentration Factors (BCF) for this compound Analogues

Below is a table summarizing various predicted BCF values for analogues of this compound.

| Prediction Model/Source | Predicted BCF Value (L/kg) | pH | Temperature (°C) | Conclusion |

| BCFBAF Program (v3.01) | 205.5 | Not Specified | 25 | Not expected to bioaccumulate. europa.eu |

| Chemspider Database | 573.05 | 5.5 and 7.4 | Not Specified | - |

| SciFinder Database | 775 | Not Specified | 25 | - |

| ACD/I-Lab Predictive Module | 947 | 1-14 (entire scale) | Not Specified | - |

Table of Chemical Compounds

| Chemical Name | Abbreviation | CAS Number |

| This compound | TIDTM | 36631-30-8 |

| Tris(2-ethylhexyl) trimellitate | TEHT / TOTM | 3319-31-1 |

| 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | BTIT | 70225-05-7 |

| Tridecyl trimellitate | - | 94109-09-8 |

| Trimellitic Acid | - | 528-44-9 |

Future Research Trajectories and Innovations

Exploration of Novel Triisodecyl Trimellitate Derivatives with Tailored Performance

The synthesis and exploration of new derivatives of this compound are a primary focus of ongoing research. The goal is to create molecules with precisely tailored properties to meet the demands of specialized applications. By modifying the ester groups or introducing new functional moieties to the core trimellitate structure, researchers can fine-tune characteristics such as thermal stability, plasticizing efficiency, and resistance to extraction.

Recent studies have explored the creation of dual-functional antioxidants derived from TIDTM. For example, the synthesis of 2-(alkylthio)-N-(4-(phenylamino)phenyl)acetamides as additives for TIDTM has shown promising results. mdpi.comnih.gov These derivatives exhibit significantly improved antioxidant behavior, increasing the incipient oxidation temperature and oxidation induction time of the base oil. mdpi.comnih.gov Such innovations are critical for developing high-performance lubricants that can operate under extreme conditions. mdpi.comnih.gov

Another area of investigation involves the isosteric design of lubricant additives with reduced sulfur content. researchgate.net By replacing sulfur atoms in template molecules with other atoms or groups, researchers have been able to create new compounds that, when blended with this compound, exhibit improved tribological properties. researchgate.net This approach not only enhances performance but also addresses environmental concerns associated with sulfur content in lubricants. researchgate.net

The development of these novel derivatives is often guided by a deep understanding of structure-property relationships. By systematically altering the molecular architecture and observing the resulting changes in performance, scientists can build predictive models that accelerate the discovery of new and improved additives.

Integration into Next-Generation Bio-Based and Recyclable Material Systems

The push towards a circular economy has spurred research into the integration of this compound into bio-based and recyclable material systems. While TIDTM itself is not bio-based, its role as a high-performance plasticizer makes it a valuable component in formulations that incorporate renewable materials. chemicaladditive.comtri-iso.com

In the realm of bio-based products, TIDTM is used in conjunction with thickeners for vegetable and animal-based oils to create lubricants for environmentally sensitive applications. tri-iso.comtri-iso.com For instance, it is compatible with thickeners like FUNCTIONAL V-515 and V-516, which are used to increase the viscosity of bio-based oils to meet specific ISO grades. tri-iso.comtri-iso.com

Furthermore, the development of bio-based plasticizers is a significant area of research, with the aim of finding sustainable alternatives to traditional petroleum-based additives. google.comgoogle.com While not a direct derivative, the performance of these new bio-plasticizers is often benchmarked against established products like TIDTM. The insights gained from the extensive use of TIDTM in various applications can inform the design and development of these next-generation materials. google.comgoogle.com

In the context of recycling, the stability and low volatility of this compound are advantageous. It can be incorporated into polyvinyl chloride (PVC) formulations that contain recycled material, helping to maintain the desired physical properties of the final product. google.com Research continues to explore how to optimize the compatibility and long-term performance of TIDTM in these recycled polymer streams. google.com

Advanced Computational and Data-Driven Approaches for Predictive Material Science

The development of new materials has been significantly accelerated by the advent of advanced computational and data-driven methods. mdpi.com These approaches are being increasingly applied to the study of plasticizers like this compound, enabling researchers to predict material properties and streamline the discovery process. sartorius.ba

Computational modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) and Molecular Dynamics (MD) simulations, are being used to design and evaluate new lubricant additives. researchgate.netjournals.co.za These methods allow for the virtual screening of large numbers of candidate molecules, identifying those with the most promising anti-friction and anti-wear properties before they are synthesized in the lab. researchgate.netjournals.co.za This not only saves time and resources but also provides a deeper understanding of the molecular-level interactions that govern performance. researchgate.netjournals.co.za

Machine learning (ML) is another powerful tool that is transforming materials science. mdpi.com By training algorithms on large datasets of material properties, researchers can develop predictive models that can accurately forecast the performance of new plasticizer formulations. mdpi.com This data-driven approach, often referred to as polymer informatics, can accelerate the design of materials with specific characteristics, such as a desired glass transition temperature or substitution factor. mdpi.comresearchgate.net

The integration of these computational tools into "Virtual Labs" allows for a more collaborative and efficient research process. sartorius.ba Specialists, chemists, and engineers can test new ideas in a simulated environment, challenge the results, and refine their designs before committing to physical experimentation. sartorius.ba This synergy between data-driven methods and domain expertise is a key driver of innovation in the field. sartorius.ba

Interdisciplinary Research at the Nexus of Chemical Synthesis, Materials Engineering, and Environmental Science

The future of this compound and its applications lies in a holistic, interdisciplinary approach that bridges chemical synthesis, materials engineering, and environmental science. This integrated perspective is essential for developing solutions that are not only high-performing but also sustainable and environmentally responsible.

Chemical synthesis research is focused on developing greener and more efficient methods for producing TIDTM and its derivatives. This includes exploring novel catalysts that can improve reaction yields and reduce energy consumption. google.com The goal is to create a more sustainable manufacturing process that minimizes waste and environmental impact. google.com

From a materials engineering standpoint, the focus is on understanding how TIDTM interacts with other components in a formulation to achieve desired properties. This involves studying the compatibility of TIDTM with a wide range of polymers, including both traditional and bio-based materials. chemicaladditive.comtri-iso.com The insights gained from this research are crucial for developing new and improved products for various industries.

Environmental science plays a critical role in assessing the life cycle of products containing TIDTM, from raw material extraction to end-of-life disposal. This includes evaluating its potential for migration from plastic products and its impact on ecosystems. dtu.dk This research is essential for ensuring the safe and responsible use of TIDTM and for guiding the development of more environmentally benign alternatives.

The collaboration between these disciplines is fostering a more comprehensive understanding of the challenges and opportunities associated with this compound. This interdisciplinary approach is driving innovation and paving the way for the next generation of high-performance, sustainable materials.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing triisodecyl trimellitate in academic research?

Methodological Answer:

this compound (TITM) is synthesized via esterification of trimellitic anhydride with isodecyl alcohol under acid catalysis. Characterization involves:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying ester linkages and branching in isodecyl chains).

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess purity and residual reactants .

- Density (0.97 g/cm³) and refractive index (1.485) measurements for physical property validation .

- Thermogravimetric Analysis (TGA) to determine thermal stability, with decomposition typically above 258°C .

Basic: How can researchers quantify this compound in complex matrices (e.g., environmental samples or polymer blends)?

Methodological Answer:

- Use GC-MS with a non-polar capillary column (e.g., DB-5MS) and hexane as a solvent, as TITM’s high logP (11.15) necessitates non-polar separation .

- For polymer blends, employ Soxhlet extraction with hexane to isolate TITM, followed by GC quantification. Calibrate using certified reference standards (e.g., AccuStandard PLAS-PL-093S at 1000 µg/mL in hexane) .

Basic: What are the validated protocols for assessing the safety and toxicity of this compound in vitro?

Methodological Answer: